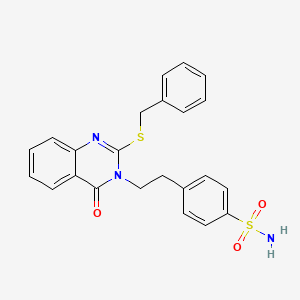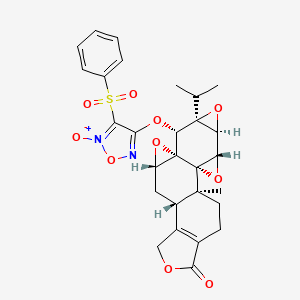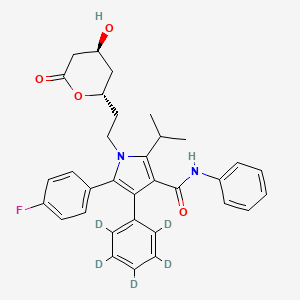
Atorvastatin EP impurity H-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atorvastatin EP impurity H-d5 is a deuterium-labeled derivative of Atorvastatin EP impurity H. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to study its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research to trace and quantify drug metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atorvastatin EP impurity H-d5 involves the incorporation of deuterium into the Atorvastatin EP impurity H molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium. The production process is optimized for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Atorvastatin EP impurity H-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated or ketone derivatives, while reduction reactions may yield deuterated alcohols .
Applications De Recherche Scientifique
Atorvastatin EP impurity H-d5 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in studies of drug metabolism and pharmacokinetics.
Biology: The compound helps in understanding the biological pathways and interactions of atorvastatin.
Medicine: It aids in the development of new drugs by providing insights into the metabolic fate of atorvastatin.
Industry: The compound is used in quality control and regulatory compliance for pharmaceutical products
Mécanisme D'action
The mechanism of action of Atorvastatin EP impurity H-d5 involves its role as a tracer in metabolic studies. By incorporating deuterium, researchers can track the compound’s distribution, metabolism, and excretion in biological systems. This helps in identifying the molecular targets and pathways involved in the metabolism of atorvastatin .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atorvastatin EP impurity H: The non-deuterated version of the compound.
Atorvastatin lactone: Another impurity of atorvastatin with a lactone structure.
Atorvastatin methyl ester: A methyl ester derivative of atorvastatin
Uniqueness
Atorvastatin EP impurity H-d5 is unique due to the incorporation of deuterium, which provides distinct advantages in metabolic studies. The presence of deuterium allows for precise tracking and quantification, making it a valuable tool in pharmacokinetic research .
Propriétés
Formule moléculaire |
C33H33FN2O4 |
|---|---|
Poids moléculaire |
545.7 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-1-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
InChI |
InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m0/s1/i3D,5D,6D,9D,10D |
Clé InChI |
OUCSEDFVYPBLLF-DOCGTMCISA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H]4C[C@@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,5S,6aS)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B12400447.png)

![[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)

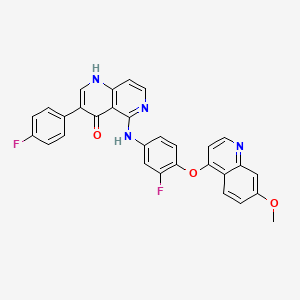
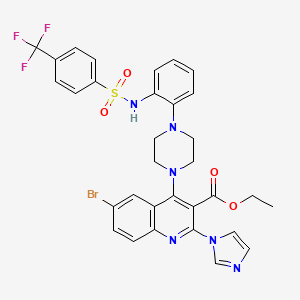

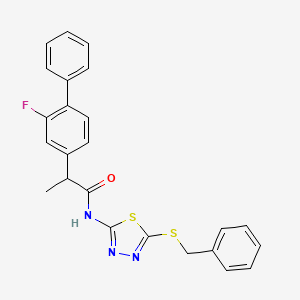
![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)
![(2R,3S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12400500.png)
